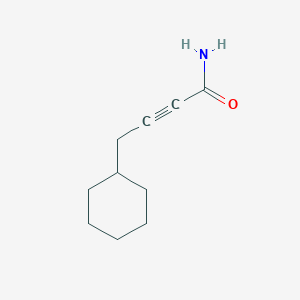![molecular formula C47H58O2 B14188049 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene CAS No. 859500-86-0](/img/structure/B14188049.png)
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene is a complex organic compound known for its unique structural properties. It is a derivative of fluorene, substituted with two 2-ethylhexyl groups and two 4-methoxyphenyl ethenyl groups. This compound is of significant interest in the field of organic electronics, particularly in the development of hole-transport materials for perovskite solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene: This intermediate is prepared by bromination of 9,9-bis(2-ethylhexyl)fluorene.
Suzuki Coupling Reaction: The dibromo compound undergoes a Suzuki coupling reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the ethenyl groups.
Substitution: The fluorene core can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields quinones or other oxygenated derivatives.
Reduction: Reduction can lead to the formation of saturated hydrocarbons.
Substitution: Substitution reactions yield halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a hole-transport material in perovskite solar cells, enhancing their efficiency and stability.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells.
Light-Emitting Diodes (LEDs): It is used in the fabrication of organic LEDs due to its excellent charge transport properties.
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors.
Wirkmechanismus
The mechanism of action of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene primarily involves its role as a hole-transport material. It facilitates the movement of positive charge carriers (holes) within the active layer of devices such as solar cells and LEDs. The molecular structure allows for efficient charge transfer and minimizes recombination losses, thereby improving device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d′e′f]diisoquinoline-1,3,8,10(2H,9H)tetrone
Uniqueness
Compared to similar compounds, 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene offers superior hole-transport properties and stability. Its unique structural features, such as the presence of 2-ethylhexyl groups, enhance its solubility and processability, making it more suitable for industrial applications.
Eigenschaften
CAS-Nummer |
859500-86-0 |
|---|---|
Molekularformel |
C47H58O2 |
Molekulargewicht |
655.0 g/mol |
IUPAC-Name |
9,9-bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]fluorene |
InChI |
InChI=1S/C47H58O2/c1-7-11-13-35(9-3)33-47(34-36(10-4)14-12-8-2)45-31-39(17-15-37-19-25-41(48-5)26-20-37)23-29-43(45)44-30-24-40(32-46(44)47)18-16-38-21-27-42(49-6)28-22-38/h15-32,35-36H,7-14,33-34H2,1-6H3 |
InChI-Schlüssel |
JBAJDKBIQHRBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)OC)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)OC)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
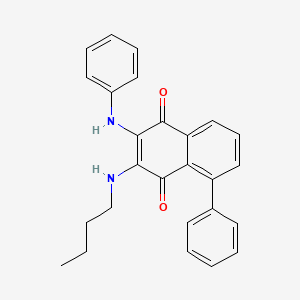
![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
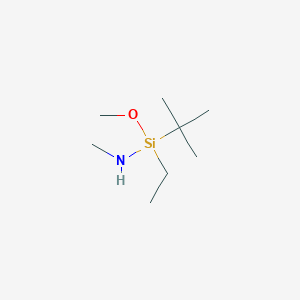
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
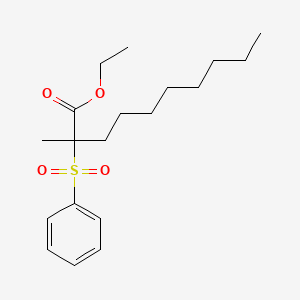
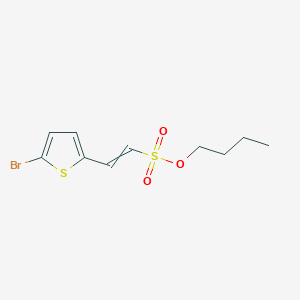

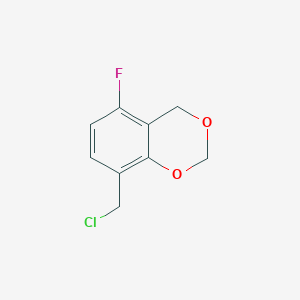
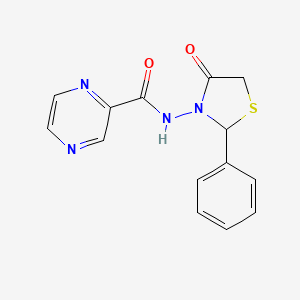
![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
